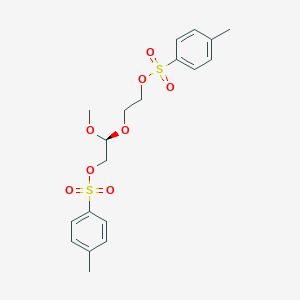![molecular formula C7H14ClNO B8789217 3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride](/img/structure/B8789217.png)
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of 3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride involves several steps. One common method includes the cyclopropanation of aza-1,6-enynes, followed by oxidation. This process is typically carried out under mild conditions and does not require transition metals, making it a sustainable and efficient method . Industrial production methods often involve bulk custom synthesis and procurement to meet specific research needs .
Analyse Des Réactions Chimiques
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often valuable intermediates for further chemical synthesis .
Applications De Recherche Scientifique
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Medicine: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Industry: The compound is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired pharmacological effects .
Comparaison Avec Des Composés Similaires
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride can be compared with other similar compounds, such as:
(3-Azabicyclo[4.1.0]heptane): This compound lacks the hydroxyl group present in this compound, resulting in different chemical properties and reactivity.
(3-Azabicyclo[4.1.0]heptan-6-yl)amine: The amine group in this compound provides different reactivity and potential applications compared to the hydroxyl group in this compound.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-1-2-8-4-6(7)3-7;/h6,8-9H,1-5H2;1H |
Clé InChI |
BDGROFCVOVGKHT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1(C2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















